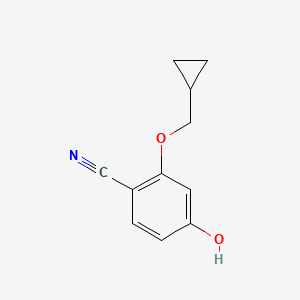![molecular formula C8H10O B14029168 Spiro[2.4]hepta-4,6-dien-1-ylmethanol](/img/structure/B14029168.png)
Spiro[2.4]hepta-4,6-dien-1-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[24]hepta-4,6-dien-1-ylmethanol is a chemical compound with the molecular formula C8H10O It is characterized by a spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiro[2.4]hepta-4,6-dien-1-ylmethanol can be synthesized through various synthetic routes. One common method involves the cycloaddition reaction of this compound with phenyltriazolinedione (PTAD). This reaction results in the formation of a novel rearranged product, 4-phenyl-1-[(3aR(S),6S®)-1a,2,3a,6-tetrahydro-1H-cyclopenta[b]cyclopropa[c]furan-6-yl]-1,2,4-triazolidine-3,5-dione .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques, including cycloaddition reactions and rearrangement processes. The reaction conditions often require controlled temperatures and the use of specific reagents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]hepta-4,6-dien-1-ylmethanol undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound reacts with PTAD to form complex spirocyclic structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution Reactions: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phenyltriazolinedione (PTAD) and other cycloaddition partners. The reactions typically require controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include complex spirocyclic structures, such as 4-phenyl-1-[(3aR(S),6S®)-1a,2,3a,6-tetrahydro-1H-cyclopenta[b]cyclopropa[c]furan-6-yl]-1,2,4-triazolidine-3,5-dione .
Scientific Research Applications
Spiro[2.4]hepta-4,6-dien-1-ylmethanol has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of spiro[2.4]hepta-4,6-dien-1-ylmethanol involves its ability to undergo cycloaddition reactions and form complex spirocyclic structures. The molecular targets and pathways involved in these reactions include the interaction with phenyltriazolinedione (PTAD) and the formation of novel rearranged products .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds have similar spirocyclic structures and are used in various biological applications.
Spiro[cyclopropane-1,9’-fluorene]: This compound is synthesized through the Corey–Chaykovsky reaction and has applications in organic synthesis.
Uniqueness
Spiro[2.4]hepta-4,6-dien-1-ylmethanol is unique due to its specific spirocyclic structure and its ability to undergo novel rearrangement reactions. This makes it a valuable compound for studying complex chemical transformations and developing new materials.
Properties
Molecular Formula |
C8H10O |
|---|---|
Molecular Weight |
122.16 g/mol |
IUPAC Name |
spiro[2.4]hepta-4,6-dien-2-ylmethanol |
InChI |
InChI=1S/C8H10O/c9-6-7-5-8(7)3-1-2-4-8/h1-4,7,9H,5-6H2 |
InChI Key |
BLMKSVPTAFVVFL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12C=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


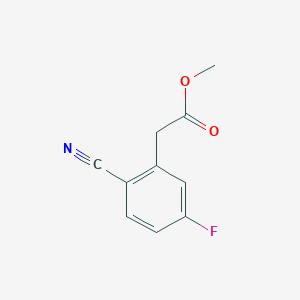
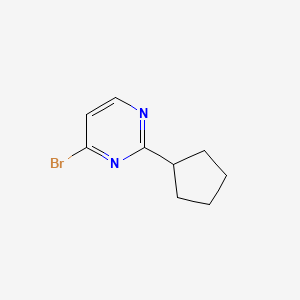
![Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate](/img/structure/B14029100.png)
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide](/img/structure/B14029101.png)
![4'-(2-Methyl-1,3-dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029105.png)


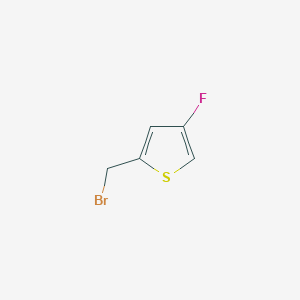
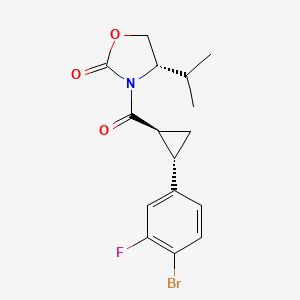
![ethyl 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate](/img/structure/B14029131.png)
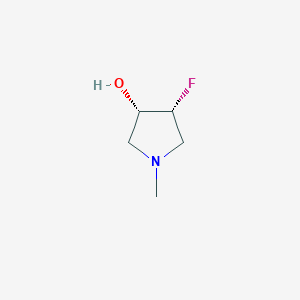

![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
